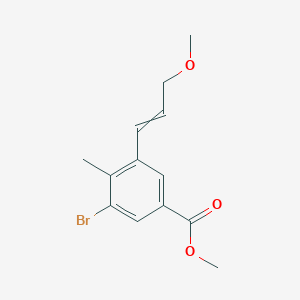
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a methoxyprop-1-enyl group, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate typically involves the following steps:
Methoxyprop-1-enyl Group Introduction: The methoxyprop-1-enyl group can be introduced via a Heck reaction, where an alkene (such as 3-methoxyprop-1-ene) is coupled with the brominated benzoate in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxyprop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrogen-substituted benzoate
Substitution: Amino, thio, or alkoxy-substituted benzoate derivatives
Scientific Research Applications
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyprop-1-enyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-methylbenzoate
- Methyl 3-methoxyprop-1-enyl-4-methylbenzoate
- Methyl 3-bromo-5-methylbenzoate
Uniqueness
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is unique due to the presence of both a bromine atom and a methoxyprop-1-enyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15BrO3 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate |
InChI |
InChI=1S/C13H15BrO3/c1-9-10(5-4-6-16-2)7-11(8-12(9)14)13(15)17-3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
BWAYIDWRMAEPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)C=CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















